molecular formula C8H5BrN2O2 B1523950 (E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime CAS No. 1300019-66-2

(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime

Cat. No.: B1523950
CAS No.: 1300019-66-2
M. Wt: 241.04 g/mol
InChI Key: PRLFFGKBMRXZSH-NYYWCZLTSA-N
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Description

“(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime” is a chemical compound that is likely to be a derivative of pyridine-2-carbaldehyde . Pyridine-2-carbaldehyde is a colorless oily liquid with a distinctive odor . It serves as a precursor to other compounds of interest in coordination chemistry and pharmaceuticals .


Synthesis Analysis

Pyridine aldehydes, such as pyridine-2-carbaldehyde, are typically prepared by oxidation of the hydroxymethyl- or methylpyridines . Oxime esters, which are likely related to the oxime in the compound, can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using quantum chemical calculations . These calculations can determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .


Chemical Reactions Analysis

Oxime esters, like the oxime in the compound, show high reaction activities in the N–O bond cleavage involved in organic transformation . This is because of their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from related compounds. For example, pyridine-2-carbaldehyde is a colorless oily liquid with a distinctive odor . The oxime, syn-2-Pyridinealdoxime, has a density of 1.2236 (rough estimate), a melting point of 110-112°C (lit.), a boiling point of 227.52°C (rough estimate), and a solubility of 15 g/L (20 ºC) .

Scientific Research Applications

  • Palladium-Catalyzed Cyclization : 3-Bromopyridine-4-carbaldehyde, closely related to the query compound, is used in palladium-catalyzed cyclizations with carboxylic acids to produce 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. These reactions are significant in organic synthesis and pharmaceutical research (Cho & Kim, 2008).

  • Etherification of HMF : Research involving 5-hydroxymethylfurfural (HMF) etherification uses molecules structurally related to the query compound. This is relevant in the field of green chemistry and sustainable materials (Lanzafame et al., 2017).

  • Zinc(II) Carboxylate Chemistry : Pyridine-carbaldehyde oximes, similar to the query compound, are used in the synthesis of zinc(II) carboxylate complexes, which have implications in materials science and coordination chemistry (Konidaris et al., 2009).

  • 1,3,4‐Oxadiazolecopper(II) Derivatives : Pyridine-2-carbaldehyde, a compound related to the query, is used to synthesize 1,3,4-oxadiazolecopper(II) derivatives. These compounds are significant in the field of inorganic chemistry and may have potential applications in catalysis and material science (Gómez-Saiz et al., 2003).

  • Drug Delivery Systems : Related compounds, like 1-Methylpyridine-2-carbaldehyde oxime, have been studied for their potential in drug delivery systems, particularly for efficient transport across the blood-brain barrier (Bodor et al., 1978).

  • Single-Molecule Magnets : The use of pyrrole-carbaldehyde oximes in the coordination of transition metal ions has led to the discovery of single-molecule magnets, which are important in the field of molecular magnetism and nanotechnology (Giannopoulos et al., 2014).

Mechanism of Action

Safety and Hazards

The safety and hazards of “(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime” can be inferred from related compounds. For example, syn-2-Pyridinealdoxime is harmful if swallowed and irritating to the respiratory system and skin .

Future Directions

Given the pharmacological significance of oximes, future research could focus on their mechanism of action, pharmacokinetics, and synthesis . Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens . Therefore, “(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime” and related compounds could have potential applications in medicinal chemistry.

Properties

IUPAC Name

(NE)-N-[(5-bromofuro[2,3-b]pyridin-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-1-5-2-7(4-11-12)13-8(5)10-3-6/h1-4,12H/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLFFGKBMRXZSH-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=NC=C1Br)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C=C(OC2=NC=C1Br)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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